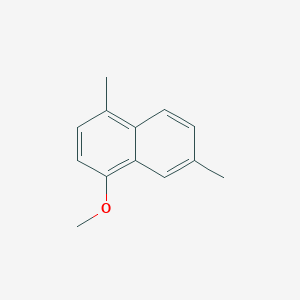

4-Methoxy-1,6-dimethylnaphthalene

Description

4-Methoxy-1,6-dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a methoxy group at the 4-position and methyl groups at the 1- and 6-positions. For example, cadalene is a naturally occurring biomarker derived from sesquiterpenes and is associated with higher plant essential oils and fossil organic matter . The methoxy substituent in this compound may confer distinct polarity and reactivity compared to alkyl-substituted analogs, influencing its solubility, toxicity, and functional applications.

Properties

Molecular Formula |

C13H14O |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

4-methoxy-1,6-dimethylnaphthalene |

InChI |

InChI=1S/C13H14O/c1-9-4-6-11-10(2)5-7-13(14-3)12(11)8-9/h4-8H,1-3H3 |

InChI Key |

QUPNYHNEUVWTQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2C=C1)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,6-dimethylnaphthalene typically involves the methylation of 1,6-dimethylnaphthalene. One common method is the reaction of 1,6-dimethylnaphthalene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the substitution of a hydrogen atom with a methoxy group at the 4-position of the naphthalene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1,6-dimethylnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the available positions on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

Oxidation: Naphthoquinones.

Reduction: Reduced naphthalene derivatives.

Substitution: Nitro and halogenated naphthalene derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-Methoxy-1,6-dimethylnaphthalene features a methoxy group and two methyl groups attached to a naphthalene backbone. Its molecular formula is C_{12}H_{14}O, indicating the presence of twelve carbon atoms, fourteen hydrogen atoms, and one oxygen atom. The positioning of the methoxy group enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in synthetic chemistry.

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- This compound is utilized as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations that can lead to the production of pharmaceuticals and agrochemicals.

-

Building Block for Functional Materials :

- The compound serves as a precursor for the development of functional materials such as polymers and dyes. Its ability to undergo further chemical modifications makes it suitable for creating materials with specific properties tailored for industrial applications.

-

Pharmaceutical Applications :

- In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. Research indicates that such compounds may exhibit anti-inflammatory and anticancer properties, although further studies are required to fully elucidate their therapeutic potential.

Case Studies and Research Findings

- Synthesis Techniques : Various methods have been developed for synthesizing this compound. Common approaches include methylation reactions using methanol in the presence of strong bases like sodium hydroxide or potassium carbonate. These methods often yield high purity products suitable for subsequent applications .

- Biological Activity Studies : A study focusing on the biological evaluation of naphthalene derivatives highlighted the potential of this compound as a candidate for drug development due to its structural similarities with known bioactive compounds. However, comprehensive toxicity assessments are necessary to ensure safety .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methylnaphthalene | Monomethylated naphthalene | Exhibits distinct biological activities |

| 1,6-Dimethylnaphthalene | Dimethylated naphthalene | Used in industrial applications |

| 2-Methoxy-1-methyl-naphthalene | Methoxylated monomethyl naphthalene | Potentially useful in pharmaceutical synthesis |

| 2,6-Dimethylnaphthalene | Dimethylated naphthalene | Precursor for high-performance polymers |

This table illustrates how this compound differs from its analogs, particularly in terms of its chemical reactivity and potential applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,6-dimethylnaphthalene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the naphthalene ring can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the naphthalene core significantly impacts molecular properties. Key comparisons include:

- Methoxy vs. This difference may influence environmental persistence and bioavailability.

- Positional Effects : Substitution at the 4-position (as in cadalene) versus the 2- and 6-positions (as in 2,6-DIPN) alters steric hindrance and electronic distribution, affecting interactions with biological targets.

Toxicity and Environmental Impact

- 2,6-DIPN: Classified as a biopesticide with non-toxic modes of action.

- Methylnaphthalenes : 1- and 2-methylnaphthalene exhibit moderate toxicity (e.g., respiratory irritation in mammals), highlighting the influence of substituent position on hazard profiles .

- This compound : Toxicity data are lacking, but the methoxy group may reduce volatility and inhalation risks compared to methyl- or isopropyl-substituted analogs.

Biological Activity

4-Methoxy-1,6-dimethylnaphthalene is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities. This compound, part of the naphthalene family, exhibits various biological properties, including antimicrobial and antioxidant activities. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

This compound has the molecular formula and features a methoxy group (-OCH₃) and two methyl groups (-CH₃) on the naphthalene ring. Its structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related compounds revealed minimum inhibitory concentration (MIC) values ranging from 100 μg/mL to 300 μg/mL against various bacteria and fungi. Notably, certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 84.12 | 150 |

| Escherichia coli | 99.09 | 200 |

| Candida albicans | 120 | 250 |

These findings indicate that the presence of specific functional groups in naphthalene derivatives enhances their antimicrobial efficacy .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. The compound's ability to scavenge free radicals was assessed using various assays, including DPPH radical scavenging and β-carotene bleaching tests. The IC50 values for these assays were found to be relatively low, indicating strong antioxidant potential.

| Assay | IC50 (mg/mL) |

|---|---|

| DPPH Inhibition | 8.56 |

| β-Carotene Bleaching | 0.37 |

| Ferrozine-Fe²⁺ Complex | 2.11 |

These results suggest that the compound may play a role in mitigating oxidative stress in biological systems .

Case Studies

Several case studies have highlighted the practical applications of naphthalene derivatives in pharmacology and agriculture:

- Pharmacological Applications : A study demonstrated that derivatives of this compound exhibited anti-inflammatory effects in animal models, suggesting potential use in treating inflammatory diseases.

- Agricultural Use : Research indicated that certain naphthalene derivatives could act as natural sprout inhibitors in potatoes, providing an eco-friendly alternative to synthetic chemicals traditionally used in agriculture .

Toxicological Considerations

While the biological activities of this compound are promising, toxicological assessments are crucial for understanding its safety profile. Studies indicate that while related compounds can be toxic to aquatic organisms at high concentrations, further investigations are necessary to establish safe dosage levels for human consumption and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.